4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine
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Overview
Description
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H9BrN2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine typically involves the bromination of 6,7-dimethyl-1,3-benzothiazol-2-amine. One common method includes the slow addition of liquid bromine in acetic acid to a solution of 6,7-dimethyl-1,3-benzothiazol-2-amine in acetic acid at room temperature. The reaction mixture is then stirred for 24 hours, followed by the addition of the mixture to cold water and neutralization with ammonium hydroxide to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound can be used in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is not well-documented. as a benzothiazole derivative, it is likely to interact with various molecular targets and pathways. Benzothiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific molecular targets and pathways would depend on the particular application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine: A closely related compound with similar structural features.
4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Another derivative with a fluorine atom instead of a methyl group.
Uniqueness
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and two methyl groups on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives.
Properties
IUPAC Name |
4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDFNBXUAHBVNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)SC(=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395625 |
Source
|
Record name | 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-01-9 |
Source
|
Record name | 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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